Thiourea-d4

説明

The exact mass of the compound Thiourea-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiourea-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,1,3,3-tetradeuteriothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGDCJDMYOKAJW-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C(=S)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17370-85-3 | |

| Record name | 17370-85-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Role of Isotopic Labeling in Modern Science

An In-depth Technical Guide to Thiourea-d4: Properties, Structure, and Applications for Scientific Research

In the landscape of chemical and pharmaceutical research, the ability to trace molecular pathways and quantify substances with high precision is paramount. Isotopic labeling, a technique that involves replacing specific atoms in a molecule with their isotopes, offers a powerful lens through which to view complex biological and chemical systems.[1][2] Thiourea-d4, a deuterated analog of thiourea, exemplifies the utility of this approach. By replacing the four hydrogen atoms on the amino groups with deuterium, a stable, non-radioactive isotope of hydrogen, Thiourea-d4 becomes an invaluable tool for researchers.[]

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Thiourea-d4. It is designed for researchers, scientists, and drug development professionals who seek to leverage the unique characteristics of isotopically labeled compounds to advance their work in areas ranging from mechanistic studies to drug metabolism and quantitative analysis.

PART 1: Core Chemical Properties and Structure

The foundational characteristics of Thiourea-d4 define its utility in experimental settings. Its properties are analogous to its non-labeled counterpart, but with critical differences in mass and spectroscopic behavior that arise from the deuterium substitution.

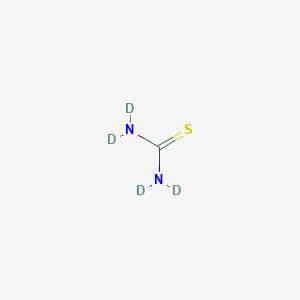

Molecular Structure

Thiourea-d4 is structurally similar to urea, with the carbonyl oxygen atom replaced by a sulfur atom.[4] The key feature is the replacement of four protium (¹H) atoms with deuterium (²H or D) atoms. The molecule is planar and can exist in two tautomeric forms: the predominant thione form and the thiol form (isothiourea), though the thione form is more stable in most conditions.[4]

Caption: Chemical structure of Thiourea-d4 (Thione form).

Physicochemical Properties

The substitution of hydrogen with deuterium results in a higher molecular weight, a property that is fundamental to its use in mass spectrometry-based applications.

| Property | Value | Source(s) |

| CAS Number | 17370-85-3 | [5][6] |

| Molecular Formula | CD₄N₂S | [6] |

| Linear Formula | D₂NCSND₂ | |

| Molecular Weight | 80.15 g/mol | [6] |

| Appearance | White Solid / Crystalline Powder | [7] |

| Melting Point | 170-176 °C | [5] |

| Isotopic Purity | Typically ≥98 atom % D | |

| Mass Shift vs. Unlabeled | M+4 |

Spectroscopic Profile

The primary value of Thiourea-d4 in analytical chemistry stems from its distinct spectroscopic signature compared to unlabeled thiourea.

-

Mass Spectrometry (MS): In MS analysis, Thiourea-d4 is easily distinguished from its natural counterpart by a mass increase of four atomic mass units (M+4). This mass difference is the cornerstone of its use as an internal standard for the accurate quantification of unlabeled thiourea or its derivatives in complex matrices.

-

Infrared (IR) Spectroscopy: Deuterium substitution significantly alters the vibrational frequencies of the molecule. The characteristic N-H stretching bands found in thiourea (around 3261-3366 cm⁻¹) are shifted to lower frequencies for the N-D bonds in Thiourea-d4.[8][9] For example, studies have identified N-D stretching bands in the 2464-2629 cm⁻¹ region.[8] This isotopic shift provides a clear method for confirming deuteration and studying hydrogen bonding interactions.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR (Proton NMR), the signals corresponding to the amine protons are absent due to the replacement of hydrogen with deuterium, simplifying the spectrum. This can be advantageous when studying complex molecules containing a thiourea moiety. Conversely, ²H-NMR (Deuterium NMR) can be used to specifically detect the labeled positions. For quantitative purposes, Thiourea-d4 can serve as an internal standard in NMR-based assays.[11]

PART 2: Synthesis and Availability

While researchers can perform deuterium labeling in-house, Thiourea-d4 is commercially available from various chemical suppliers, typically with high isotopic enrichment (≥98%).

The synthesis of deuterated compounds often involves hydrogen-isotope exchange (HIE), where a compound is treated with a deuterium source, such as deuterated water (D₂O), often under specific catalytic or temperature conditions, to replace labile protons with deuterons.[12] For thiourea, repeated recrystallization from D₂O is an effective method for achieving high levels of deuteration on the nitrogen atoms.[10]

Caption: Conceptual workflow for the deuteration of thiourea.

PART 3: Applications in Research and Drug Development

The unique properties of Thiourea-d4 make it a versatile tool across various scientific disciplines, particularly in pharmacology and organic chemistry.

Metabolic Profiling and Pharmacokinetics (DMPK)

A primary application of deuterated compounds is as tracers in metabolic studies.[] When a drug candidate containing a thiourea moiety is administered alongside a known amount of its deuterated analog, mass spectrometry can be used to track the fate of both compounds in a biological system.[11]

Furthermore, strategic deuteration can alter the metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If C-H bond cleavage is a rate-limiting step in a drug's metabolism, replacing H with D can slow down this process. This "Kinetic Isotope Effect" can lead to:

-

Reduced metabolic clearance.

-

Increased drug exposure (AUC).

-

Improved pharmacokinetic profiles.

This strategy has been successfully employed in FDA-approved drugs and is a key area of interest in drug development.[12]

Internal Standard for Quantitative Analysis

In bioanalytical assays (e.g., LC-MS), an ideal internal standard co-elutes with the analyte and behaves similarly during sample extraction and ionization, but is mass-distinguishable.[13] Thiourea-d4 is an excellent internal standard for quantifying unlabeled thiourea or its derivatives because it shares nearly identical chemical and physical properties, ensuring that any sample loss during preparation affects both the analyte and the standard equally.[11] This leads to highly accurate and precise quantification.

Elucidation of Reaction Mechanisms

Isotopic labeling is a classic technique for unraveling the mechanisms of chemical reactions.[2] By introducing Thiourea-d4 into a reaction, chemists can track the position of the deuterium atoms in the products. This provides definitive evidence for bond-forming and bond-breaking steps, helping to confirm or refute proposed reaction pathways.

PART 4: Experimental Protocol: Quantification of a Thiourea-Containing Analyte using Thiourea-d4 as an Internal Standard

This protocol provides a generalized workflow for using Thiourea-d4 as an internal standard in an LC-MS/MS assay.

Objective: To accurately quantify Analyte X (a thiourea derivative) in a biological matrix (e.g., human plasma).

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Analyte X in a suitable solvent (e.g., methanol).

-

Prepare a 1 mg/mL stock solution of Thiourea-d4 (Internal Standard, IS) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Analyte X stock solution to create a series of calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the IS working solution (e.g., 100 ng/mL Thiourea-d4 in acetonitrile). The acetonitrile acts as a protein precipitation agent.

-

Vortex vigorously for 1 minute to mix and precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., C18).

-

Develop a chromatographic method to separate Analyte X from matrix components. Thiourea-d4 should have a nearly identical retention time.

-

Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Analyte X and Thiourea-d4.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard (Area_Analyte / Area_IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of Analyte X in the unknown samples.

-

Caption: Workflow for quantitative analysis using an internal standard.

PART 5: Safety and Handling

While Thiourea-d4 shares the same hazard profile as its non-labeled analog, all chemicals should be handled with care in a laboratory setting.

-

Hazard Identification: Thiourea is classified as harmful if swallowed (Acute Toxicity 4, Oral), is suspected of causing cancer (Carcinogenicity 2), and is suspected of damaging fertility or the unborn child (Reproductive Toxicity 2).[14][15] It is also toxic to aquatic life with long-lasting effects.[14][15]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[14] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.

-

Handling and Storage: Avoid creating dust. Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials.[14][15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains, as it is harmful to aquatic life.[14]

Conclusion

Thiourea-d4 is more than just a heavier version of its parent compound; it is a precision tool that enables researchers to conduct experiments with greater accuracy and insight. Its role as a stable, non-radioactive isotopic tracer and internal standard makes it indispensable for quantitative bioanalysis, metabolic studies, and the elucidation of complex chemical mechanisms. For scientists and professionals in drug development, understanding the properties and applications of deuterated compounds like Thiourea-d4 is essential for advancing the frontiers of pharmaceutical science and chemical research.

References

-

SYNMR. (2023, June 1). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available from: [Link]

-

National Institutes of Health (NIH). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Available from: [Link]

-

Wikipedia. Isotopic labeling. Available from: [Link]

-

X-Chem. (2024, June 25). Flow Chemistry for Contemporary Isotope Labeling. Available from: [Link]

-

ResearchGate. (2025, August 7). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Available from: [Link]

-

PubMed. (1964, March). Infrared spectra of thiourea and its inclusion compounds. V. Use of thiourea-d4 as a host molecule. Available from: [Link]

-

PubChem. Thiourea-d4 | CH4N2S | CID 16212162. Available from: [Link]

-

SciSpace. Infrared spectra of thiourea and its inclusion compounds. Available from: [Link]

-

MDPI. (2024, March 15). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor. Available from: [Link]

-

MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

-

Scholarship @ Claremont. An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: thiourea. Available from: [Link]

-

Redox. (2022, March 9). Safety Data Sheet Thiourea. Available from: [Link]

-

Wikipedia. Thiourea. Available from: [Link]

-

NIST WebBook. Thiourea - Mass spectrum. Available from: [Link]

-

ResearchGate. Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. Available from: [Link]

-

Rasayan Journal of Chemistry. OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS. Available from: [Link]

-

MDPI. (2011, September 6). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Available from: [Link]

-

NIST WebBook. Thiourea - IR spectrum. Available from: [Link]

-

ChemRxiv. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

-

MDPI. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available from: [Link]

-

Organic Syntheses. Ethylene thiourea. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of thioureas. Available from: [Link]

-

TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Available from: [Link]

-

ResearchGate. 1 H-NMR spectra of the thiourea derivatives. Available from: [Link]

-

DOI. A dimeric thiourea CSA for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy. Available from: [Link]

-

NIH. (2021, May 21). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates. Available from: [Link]

Sources

- 1. synmr.in [synmr.in]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Thiourea - Wikipedia [en.wikipedia.org]

- 5. THIOUREA-D4 CAS#: 17370-85-3 [amp.chemicalbook.com]

- 6. Thiourea-d4 | CAS 17370-85-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Ethylene-d4 Thiourea | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. scispace.com [scispace.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 15. redox.com [redox.com]

Thiourea-d4: Isotopic Purity, Stability, and Handling Guide

This guide deviates from standard catalog descriptions to address the critical instability inherent to Thiourea-d4: proton-deuterium exchange . Unlike carbon-bound deuterated standards (e.g., Toluene-d8), Thiourea-d4 contains heteroatom-bound deuterium (N-D), making its isotopic purity dynamic and dependent on environmental moisture.

Executive Summary

-

Compound: Thiourea-d4 (Tetradeuterothiourea)

-

Formula: CS(ND₂)₂

-

MW: 80.15 g/mol (vs. 76.12 g/mol for native)

-

Critical Attribute: Labile Deuterium. The deuterium atoms are located on nitrogen, rendering them susceptible to rapid exchange with atmospheric moisture or protic solvents.

-

Primary Application: Precursor for deuterated heterocycles (drug discovery), protein solubilization agent in proteomics, and metabolic tracer.

Synthesis & Isotopic Enrichment Mechanisms

High-purity Thiourea-d4 (>98 atom % D) is not merely "made"; it is "captured" in an anhydrous state. Two primary routes exist, with distinct implications for stability.[1][2]

Route A: Total Synthesis (The "Gold Standard")

The most robust method involves the reaction of Carbon Disulfide (CS₂) with Deuterated Ammonia (ND₃) in a sealed, anhydrous system. This prevents the introduction of protons from the start.

-

Advantage: Yields >99% isotopic purity.

-

Risk: Any exposure to H₂O during workup initiates degradation to Thiourea-d3/d2.

Route B: D₂O Exchange (The "Lab Scale" Method)

Native thiourea is dissolved in excess Deuterium Oxide (D₂O) and lyophilized.

-

Mechanism: Equilibrium-driven exchange.

-

Limitation: Requires multiple cycles to approach 98% enrichment. Residual HDO trapped in the crystal lattice can trigger "self-protonation" over time.

Analytical Validation: The "Self-Validating" Protocol

CRITICAL WARNING: Standard purity checks using Methanol-d4 (CD₃OD) or D₂O will fail . These solvents contain exchangeable atoms that will scramble with the Thiourea-d4, leading to false low-purity readings.

Protocol: Quantitative NMR (qNMR) for Isotopic Purity

To validate isotopic purity, you must use a solvent that is aprotic and anhydrous .

-

Recommended Solvent: DMSO-d6 (anhydrous, ampouled).

-

Alternative: Acetone-d6 (if solubility permits, though thiourea solubility is lower).

-

Forbidden Solvents: D₂O, Methanol-d4, Ethanol-d6, Chloroform-d (unless strictly dried, as acidity in CDCl₃ catalyzes exchange).

Step-by-Step Validation Workflow:

-

Environment: Perform sample prep in a glove box or a desiccated glove bag.

-

Solvent Check: Open a fresh ampoule of DMSO-d6.

-

Sample Prep: Dissolve ~5 mg Thiourea-d4 in 0.6 mL DMSO-d6.

-

Acquisition: Run ¹H-NMR immediately.

-

Interpretation:

-

Thiourea-d4 Signal: Silent (no peak).

-

Residual H Signal: Look for a broad singlet at ~7.1 ppm .

-

Calculation: Compare the integral of the residual NH signal against the residual solvent peak (DMSO quintet at 2.50 ppm).

-

Note: If you see a sharp peak at 3.33 ppm, your DMSO is wet (H₂O), and your measurement is compromised.

-

Caption: Decision logic for accurate isotopic purity determination, highlighting the necessity of anhydrous aprotic solvents.

Stability Profile & Degradation Pathways

Thiourea-d4 is chemically stable but isotopically fragile.

| Stressor | Effect | Outcome | Prevention |

| Moisture (Air) | H/D Exchange | Reversion to Thiourea-d0/d1/d2/d3. | Store under Argon/N₂; Desiccator. |

| Heat (>130°C) | Isomerization | Conversion to Ammonium Thiocyanate-d4. | Store < 25°C. |

| Oxidation | Chemical Decay | Formation of Urea-d4 or Formamidine Disulfide. | Protect from light/peroxides. |

The "Back-Exchange" Danger

Unlike C-D bonds (which are stable for decades), N-D bonds exchange with atmospheric moisture within minutes.

-

Visual Sign: Caking or clumping of the white crystal indicates moisture absorption, signaling likely isotopic degradation.

Applications in Drug Development

A. Internal Standard for Mass Spectrometry

Thiourea-d4 is used to quantify thiourea levels in biological matrices (e.g., thyroid studies) or as a surrogate for sulfur-containing metabolites.

-

Mass Shift: +4 Da (m/z 80 vs 76).

-

Fragmentation: In ESI-MS/MS, look for the loss of ND₃ (mass 20) vs NH₃ (mass 17).

-

Protocol Tip: When spiking into plasma/urine, do not expect the deuterium to remain if the matrix is aqueous. Thiourea-d4 cannot be used as an internal standard in aqueous processing unless you are measuring the intact mass immediately or using it for extraction recovery before derivatization.

B. Synthesis of Deuterated Heterocycles

The most high-value application is condensing Thiourea-d4 with alpha-haloketones (Hantzsch Thiazole Synthesis) to create deuterated thiazoles, common pharmacophores in kinase inhibitors.

Caption: Synthesis of stable deuterated thiazoles using Thiourea-d4. The final C-D bond on the thiazole ring is non-exchangeable.

Handling & Storage Protocols

To maintain the "Certificate of Analysis" purity specifications, follow this rigorous storage protocol:

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Secondary Barrier: Heat-sealed Mylar bag containing a packet of activated silica gel or molecular sieves.

-

Temperature: Refrigerate (2-8°C). Freezing is acceptable but increases the risk of condensation upon thawing.

-

Usage Rule: Allow the vial to equilibrate to room temperature inside the desiccator before opening to prevent condensation from the air (which would immediately protonate the surface).

References

-

Synthesis & Exchange Mechanisms

-

Analytical Standards (NMR)

-

Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[5] Org.[3][6][7] Process Res. Dev. 2016, 20, 3, 661–667. Link (Reference for solvent impurities and chemical shifts).

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. Link

-

-

Applications in Proteomics

-

Safety & Stability

-

Sigma-Aldrich. "Safety Data Sheet: Thiourea-d4." Link (Specific safety and stability data).

-

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. labs.chem.byu.edu [labs.chem.byu.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. reddit.com [reddit.com]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 8. Thiourea enhances mapping of the proteome from murine white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of Thiourea-d4

An In-Depth Technical Guide to the Synthesis and Characterization of Thiourea-d4

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research, enabling detailed mechanistic studies, enhancing analytical sensitivity, and modifying pharmacokinetic profiles. Thiourea-d4, the deuterated analogue of thiourea, serves as a crucial standard and reagent for spectroscopic and kinetic investigations. This technical guide provides a comprehensive overview of the synthesis of thiourea-d4 via a robust hydrogen-deuterium exchange protocol. Furthermore, it details the rigorous characterization of the final product using a suite of analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies required to confidently prepare and validate this important compound.

Introduction to Deuterated Thiourea

The Role of Isotopic Labeling in Research

Deuterium labeling, the substitution of a protium (¹H) atom with a deuterium (²H or D) atom, is a cornerstone of modern scientific investigation. The increased mass of deuterium imparts a number of changes to a molecule without altering its fundamental chemical reactivity. These changes are exploited in various applications, including simplifying complex NMR spectra, serving as internal standards for mass spectrometry, and elucidating reaction pathways through the kinetic isotope effect.[1] Deuterated compounds are invaluable for tracing metabolic pathways and understanding drug absorption, distribution, and elimination.[1]

Thiourea: A Versatile Chemical Building Block

Thiourea, SC(NH₂)₂, is an organosulfur compound structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[2] This substitution significantly alters its chemical properties, making thiourea a versatile reagent in organic synthesis. It serves as a building block for various heterocyclic compounds, including pyrimidines and thiazoles, and is used in applications ranging from textile processing to the reductive workup of ozonolysis.[2][3]

Significance of Thiourea-d4 in Spectroscopic Analysis

The synthesis of thiourea-d4 (D₂NCSND₂) provides a molecule that is chemically identical to its non-deuterated counterpart but spectroscopically distinct. This distinction is particularly powerful in vibrational spectroscopy (IR) and NMR, where the absence of N-H signals and the appearance of N-D signals can help assign complex spectra and study hydrogen bonding interactions.[4][5][6] For instance, in studies of organocatalysis where thiourea acts as a hydrogen-bond donor, isotopic substitution helps to disentangle the contributions of different N-H groups.[4]

Synthesis of Thiourea-d4 via Hydrogen-Deuterium Exchange

Underlying Principle: The H/D Exchange Reaction

The synthesis of thiourea-d4 is most efficiently achieved through a hydrogen-deuterium (H/D) exchange reaction.[7] This chemical process involves the replacement of a covalently bonded hydrogen atom with a deuterium atom. The protons on the nitrogen atoms of thiourea are sufficiently acidic to be considered "exchangeable," allowing them to be readily swapped with deuterons from a suitable deuterium source in a reversible equilibrium reaction.[7]

Rationale for Method Selection

The H/D exchange method using heavy water (D₂O) is selected for its simplicity, high efficiency, and the ready availability of the deuterium source. Unlike more complex synthetic routes, this method does not require harsh catalysts or reaction conditions that could degrade the thiourea molecule.[7] To ensure a high degree of deuteration, the reaction equilibrium must be shifted towards the product side. This is accomplished by using a large molar excess of the deuterium source (D₂O) and, ideally, performing the exchange multiple times.[5]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The success of each step is confirmed by the subsequent characterization analyses.

-

Initial Dissolution: In a clean, dry vial, dissolve 500 mg of thiourea in 5 mL of high-purity (e.g., 99.7%+) deuterium oxide (D₂O). The vial should be sealed to prevent atmospheric moisture from contaminating the system.[5]

-

Equilibration: Allow the solution to stand at room temperature for 12 hours. Gentle agitation or stirring can facilitate dissolution and exchange. For enhanced exchange rates, the solution can be gently warmed.

-

First Recrystallization and Isolation: Cool the solution to induce recrystallization of the deuterated thiourea. Isolate the crystals by filtration.

-

Second Exchange Cycle: To maximize the deuterium incorporation, repeat the process by dissolving the isolated crystals in a fresh 5 mL portion of D₂O.[5]

-

Final Isolation and Drying: After the second equilibration period, recrystallize the product. Isolate the final thiourea-d4 crystals by filtration and dry them thoroughly in vacuo to remove any residual D₂O.[4] The resulting product should be a white crystalline solid.

Visual Workflow of Synthesis

Caption: Multi-technique workflow for the validation of Thiourea-d4.

Conclusion

The synthesis of thiourea-d4 via hydrogen-deuterium exchange with D₂O is a straightforward and highly effective method for producing this valuable isotopically labeled compound. The success of the synthesis is predicated on a rigorous analytical validation process. As demonstrated, the combined application of FTIR, NMR, and Mass Spectrometry provides a comprehensive and self-validating characterization. FTIR confirms the isotopic substitution at the functional group level through predictable vibrational shifts, ¹H NMR provides clear evidence by the disappearance of proton signals, and Mass Spectrometry offers definitive quantitative proof of the mass increase corresponding to the incorporation of four deuterium atoms. This guide equips researchers with the necessary protocols and interpretive knowledge to confidently synthesize and characterize high-purity thiourea-d4 for advanced research applications.

References

-

Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. (2022). ACS Catalysis. Available from: [Link]

-

Infrared spectra of thiourea and its inclusion compounds. (1962). SciSpace. Available from: [Link]

-

Matrix and ab initio infrared spectra of thiourea and thiourea-d4. (1998). ResearchGate. Available from: [Link]

-

Infrared Absorption Spectra of Urea, Thiourea, and Some Thiourea-Alkali Halide Complexes. (1956). AIP Publishing. Available from: [Link]

-

Hydrogen bonding interaction between ureas or thioureas and nitro-compounds. (n.d.). journal-of-molecular-modeling.net. Available from: [Link]

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. (2019). ResearchGate. Available from: [Link]

-

Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2011). ResearchGate. Available from: [Link]

-

A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2024). MDPI. Available from: [Link]

-

Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. (2024). ACS Omega. Available from: [Link]

-

Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. (n.d.). Royal Society of Chemistry. Available from: [Link]

-

Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. (n.d.). TSI Journals. Available from: [Link]

-

Ethylene thiourea. (n.d.). Organic Syntheses. Available from: [Link]

-

1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Thiourea-Mediated Esterification by Redox Dehydration. (2026). Organic Letters. Available from: [Link]

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2023). Iraqi Journal of Science. Available from: [Link]

-

A dimeric thiourea CSA for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy. (n.d.). unipi.it. Available from: [Link]

-

Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. (2024). PMC. Available from: [Link]

-

Thiourea. (n.d.). NIST WebBook. Available from: [Link]

-

Infrared Spectra of Acylureas and NN′-Deuterated Acylureas. (2006). Bulletin of the Chemical Society of Japan. Available from: [Link]

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. Available from: [Link]

-

Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Available from: [Link]

-

Hydrogen–deuterium exchange. (n.d.). Wikipedia. Available from: [Link]

-

OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS. (2014). Rasayan Journal of Chemistry. Available from: [Link]

-

Photocatalytic and highly regioselective H/D exchange at alpha-thio C(sp3). (2024). ChemRxiv. Available from: [Link]

-

Hydrogen Deuterium Exchange: Methods to Probe Protein Dynamics at Single Residue Resolution. (n.d.). unipd.it. Available from: [Link]

-

Is it possible to prepare Thiourea from urea? If is what is the process? (2016). Quora. Available from: [Link]

-

Thiourea. (n.d.). Wikipedia. Available from: [Link]

Sources

Technical Guide: Thiourea-d4 in Research & Development

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiourea-d4 (CAS: 14331-87-4) is the fully deuterated isotopologue of thiourea, serving as a critical tool in quantitative bioanalysis, structural chemistry, and pharmaceutical synthesis. Its primary utility lies in its application as a Stable Isotope Labeled Internal Standard (SIL-IS) for the precise quantification of thiourea in complex matrices (food, biological fluids) using LC-MS/MS. Beyond analysis, it acts as a strategic precursor in the synthesis of deuterated heterocycles—specifically thiazoles and pyrimidines—enabling the development of deuterated drugs with improved metabolic stability profiles (the "Deuterium Switch").

This guide provides a technical deep-dive into the physicochemical properties, experimental protocols, and mechanistic applications of Thiourea-d4.

Part 1: Chemical Profile & Properties[1]

Thiourea-d4 differs from its non-deuterated counterpart by the substitution of four hydrogen atoms with deuterium (

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | Thiourea-d4 |

| Formula | CD₄N₂S (or SC(ND₂)₂) |

| CAS Number | 14331-87-4 |

| Molecular Weight | 80.15 g/mol (vs. 76.12 g/mol for Thiourea) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Solubility | Soluble in water, methanol, ethanol |

| Appearance | White to off-white crystalline solid |

| Storage | Hygroscopic; store under inert gas (N₂) at -20°C |

Part 2: Quantitative Bioanalysis (LC-MS/MS)

The quantification of thiourea is critical in food safety (e.g., monitoring illegal use in citrus agriculture) and clinical toxicology. The use of Thiourea-d4 as a SIL-IS compensates for matrix effects, extraction inefficiencies, and ionization suppression/enhancement in Electrospray Ionization (ESI).

Experimental Protocol: Determination in Biological/Food Matrices

Principle: Thiourea is extracted from the matrix using a polar solvent. Thiourea-d4 is spiked prior to extraction to normalize recovery losses. The analyte is separated via Reverse Phase (RP) or HILIC chromatography and detected using Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

Workflow Diagram:

Figure 1: Standardized workflow for the quantification of thiourea using Thiourea-d4 as an internal standard.

Mass Spectrometry Parameters (MRM)

The following transitions are recommended for specific detection. The mass shift of +4 Da in the precursor allows for clear spectral differentiation.

Table 2: Optimized MRM Transitions

| Compound | Precursor Ion (

Note: The loss of ND₃ (20 Da) from the deuterated precursor (81 Da) yields a fragment at m/z 61. Ensure the mobile phase pH does not induce rapid H/D exchange (back-exchange) in the source, although the short residence time in ESI usually preserves the label.

Part 3: Deuterated Drug Synthesis (The "Deuterium Switch")

Thiourea-d4 is a versatile building block for synthesizing deuterated heterocycles. In drug discovery, replacing hydrogen with deuterium at metabolic "hotspots" can reduce the rate of metabolism (via the Kinetic Isotope Effect) without altering target potency.

Synthesis of Deuterated Thiazoles (Hantzsch Reaction)

The Hantzsch thiazole synthesis is the primary route for converting Thiourea-d4 into 2-aminothiazole-d derivatives. This reaction involves the condensation of Thiourea-d4 with an

Reaction Scheme Diagram:

Figure 2: Hantzsch synthesis pathway utilizing Thiourea-d4 to generate deuterated thiazole scaffolds.

Strategic Utility

-

Metabolic Stability: If the 2-position of a thiazole drug is susceptible to oxidative metabolism, using Thiourea-d4 incorporates deuterium at the amino group (and potentially the C5 position depending on the ketone used), slowing clearance.

-

Mechanistic Probes: Deuterated analogs synthesized from Thiourea-d4 allow researchers to determine the rate-limiting step in enzymatic pathways (C-H vs C-D bond breakage).

Part 4: Structural Dynamics & Vibrational Spectroscopy

Thiourea-d4 is essential in fundamental physical chemistry for assigning vibrational bands in IR and Raman spectroscopy. The large mass difference between H and D causes significant shifts in vibrational frequencies, allowing for the precise identification of normal modes.

Key Spectral Assignments

-

(N-H) vs

-

Bending Modes: The NH₂ bending mode (scissor) at ~1600 cm⁻¹ disappears and is replaced by ND₂ bending modes at significantly lower frequencies (~1200 cm⁻¹).

-

Symmetry Studies: Comparison of Thiourea and Thiourea-d4 spectra confirms the

(planar) or

References

-

Vibrational Analysis: Ab initio molecular geometry and anharmonic vibrational spectra of thiourea and thiourea-d4. PubMed. Available at: [Link]

-

LC-MS/MS Methodology: Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. ResearchGate.[1] Available at: [Link]

-

Synthesis Applications: Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Environmental Analysis: Liquid chromatography coupled to tandem mass spectrometry for the residue determination of ethylenethiourea (ETU) and propylenethiourea (PTU) in water.[2] PubMed. Available at: [Link]

Sources

Technical Whitepaper: Thiourea-d4 — Safety, Handling, and Isotopic Integrity

The following technical guide is structured as an advanced operational whitepaper. It integrates regulatory safety requirements with the practical scientific rigor needed to maintain isotopic integrity during experimental workflows.[1]

CAS: 17370-85-3 | Formula: CD₄N₂S | Molecular Weight: 80.15 g/mol [2]

Executive Summary & Application Profile

Thiourea-d4 (Tetradeuterothiourea) is the isotopologue of thiourea where all four hydrogen atoms attached to the nitrogen are replaced by deuterium. It is a critical reagent in:

-

Quantitative NMR (qNMR): Used as a relaxation agent or internal standard where proton silence in the amide region is required.

-

Mass Spectrometry: Serves as an internal standard for quantifying thiourea levels in biological matrices, utilizing the +4 Da mass shift.

-

Synthetic Chemistry: Precursor for synthesizing deuterated heterocyclic drugs (e.g., deuterated thiazoles) to improve metabolic stability (deuterium kinetic isotope effect).

Core Operational Challenge: Unlike carbon-bound deuterium, the deuterium atoms in Thiourea-d4 are located on nitrogen (N-D). These are labile protons . Exposure to atmospheric moisture (

Physicochemical & Toxicological Profile

The following data compares Thiourea-d4 with its non-deuterated parent to highlight specific handling deviations.

| Property | Thiourea (Standard) | Thiourea-d4 (Isotope) | Operational Implication |

| CAS Number | 62-56-6 | 17370-85-3 | Use correct CAS for regulatory filing. |

| Molar Mass | 76.12 g/mol | 80.15 g/mol | Recalculate stoichiometry for synthesis. |

| Melting Point | 171-176 °C | 170-176 °C | Identical thermal behavior. |

| Solubility | Water, Ethanol | D₂O, CD₃OD | Avoid H₂O to prevent exchange. |

| Hygroscopicity | Low | Critical | Moisture causes isotopic dilution. |

| GHS Hazard | Carc. 2, Repr. 2 | Carc. 2, Repr. 2 | Treat as a suspected carcinogen.[3] |

Hazard Identification (GHS Classification)

Thiourea-d4 retains the toxicological profile of the parent compound.

-

Signal Word: WARNING

-

H361d: Suspected of damaging the unborn child.[4]

-

H411: Toxic to aquatic life with long lasting effects.[5][6]

Mechanism of Toxicity: The Thyroid Interaction

To understand the safety protocols, one must understand the biological mechanism. Thiourea compounds are potent goitrogens . They do not merely irritate; they actively disrupt hormonal synthesis.

Mechanism: Thiourea-d4 inhibits Thyroid Peroxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin. It acts as a "suicide substrate," reducing the oxidized heme group of TPO, thereby blocking thyroid hormone (

Visualization: Toxicity Pathway

Figure 1: Mechanism of Action. Thiourea-d4 intercepts the oxidized TPO enzyme, preventing the iodination required for thyroid hormone synthesis.

Advanced Handling Protocols: Preserving Isotopic Purity

Standard safety protocols protect the scientist; this protocol protects both the scientist and the data.

The Labile Proton Trap

The deuterium atoms on Thiourea-d4 are attached to nitrogen. In the presence of ambient humidity (

Protocol 1: Anhydrous Weighing & Transfer

Objective: Transfer Thiourea-d4 from stock to reaction vessel without H/D exchange.

Required Equipment:

-

Glove box (Nitrogen atmosphere) OR Glove bag.

-

Desiccated balance area.

-

Glassware: Oven-dried at 120°C for >4 hours.

Step-by-Step Workflow:

-

Equilibration: Allow the refrigerated Thiourea-d4 container to reach room temperature inside a desiccator before opening. Opening a cold bottle in humid air causes immediate condensation and isotopic degradation.

-

Atmosphere Control: Flush the weighing area with dry

or Argon. -

Aliquot: Weigh the required amount rapidly into a pre-dried scintilla vial or NMR tube.

-

Solvent Addition:

-

For NMR: Use only "100%" ampule-grade

, -

For Synthesis: Dissolve immediately in anhydrous solvent.

-

-

Sealing: Cap immediately with a Teflon-lined cap or Parafilm.

Visualization: The "Dry-Chain" Workflow

Figure 2: The "Dry-Chain" Workflow. Maintaining an inert atmosphere from storage to dissolution is the only way to prevent N-D/N-H exchange.

Emergency Response & Waste Management

Decontamination (Spill Cleanup)

Because Thiourea is a suspected carcinogen and environmental toxin, spills require specific neutralization.

-

Isolate: Evacuate the immediate area. Don double nitrile gloves and a P95/P100 respirator.

-

Contain: Do not dry sweep (creates dust). Cover the spill with wet paper towels (if isotopic purity is already lost) or an absorbent pad.

-

Chemical Neutralization: Treat the waste with a dilute aqueous solution of Sodium Hypochlorite (Bleach) .

-

Chemistry: Hypochlorite oxidizes thiourea to urea and sulfate, significantly reducing toxicity.

-

Reaction:

-

-

Disposal: Collect as hazardous chemical waste (Toxic/Carcinogenic). Do not flush down the drain (Aquatic Hazard H411).

First Aid

-

Inhalation: Move to fresh air immediately. Thiourea is rapidly absorbed through lungs.

-

Skin Contact: Wash with soap and water.[3] Monitor for thyroid issues if exposure was significant and chronic.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage Specifications

To maximize shelf life (typically 2-5 years) and maintain >98 atom% D:

-

Temperature: Refrigerate (2-8°C).

-

Container: Amber glass (light sensitive) with a Teflon-lined cap.

-

Secondary Containment: Store the bottle inside a sealed desiccator or a jar containing active desiccant (e.g., Drierite or Silica Gel) to create a micro-environment of 0% humidity.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2723790, Thiourea. PubChem. Available at: [Link]

-

Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea.[7] Chemical Research in Toxicology, 3(2), 98–101.[7] Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Thiourea.[8] United States Department of Labor. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. hillbrothers.com [hillbrothers.com]

- 4. carlroth.com [carlroth.com]

- 5. redox.com [redox.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. THIOUREA | Occupational Safety and Health Administration [osha.gov]

Biological applications of thiourea derivatives

An In-Depth Technical Guide to the Biological Applications of Thiourea Derivatives

Thiourea, a simple yet versatile scaffold, has given rise to a vast and functionally diverse class of derivatives that occupy a significant niche in medicinal chemistry and drug development. Possessing a unique arrangement of hydrogen bond donors and acceptors, these compounds exhibit a remarkable ability to interact with a wide array of biological targets. This technical guide, written from the perspective of a senior application scientist, moves beyond a simple cataloging of activities. Instead, it provides a deep dive into the core applications of thiourea derivatives, focusing on the mechanistic rationale behind their efficacy and the practical, validated methodologies used to assess their function. We will explore their roles as potent enzyme inhibitors, broad-spectrum antimicrobial agents, and innovative anticancer therapeutics, providing field-proven insights and detailed protocols to empower researchers in their discovery and development efforts.

The Thiourea Scaffold: A Privileged Structure in Medicinal Chemistry

The unassuming thiourea core, characterized by a central carbon double-bonded to sulfur and single-bonded to two nitrogen atoms (R¹R²N-C(=S)-NR³R⁴), is the cornerstone of this compound class. Its significance in drug design stems from several key physicochemical properties:

-

Hydrogen Bonding Capability: The N-H protons act as potent hydrogen bond donors, while the sulfur atom serves as an effective hydrogen bond acceptor. This dual capacity allows thiourea derivatives to form strong and specific interactions within the active sites of enzymes and receptors.

-

Lipophilicity: The thione (C=S) group imparts greater lipophilicity compared to its urea (C=O) analog. This property is crucial for enhancing membrane permeability and improving oral bioavailability.

-

Structural Rigidity and Planarity: The partial double-bond character of the C-N bonds introduces a degree of planarity, which can be critical for fitting into specific binding pockets.

-

Synthetic Tractability: The synthesis of thiourea derivatives is often straightforward, typically involving the reaction of an amine with an isothiocyanate. This allows for the rapid generation of large, diverse chemical libraries for screening purposes.

These fundamental properties make the thiourea scaffold a "privileged structure"—a molecular framework that is predisposed to bind to multiple biological targets, making it a fertile ground for drug discovery.

Application I: Targeted Enzyme Inhibition

One of the most well-documented applications of thiourea derivatives is their role as enzyme inhibitors. Their ability to chelate metal ions and form extensive hydrogen bond networks makes them particularly effective against certain classes of enzymes.

Urease Inhibition: A Case Study

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for bacteria such as Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. By catalyzing the hydrolysis of urea to ammonia, urease raises the local pH, allowing the bacteria to survive in the acidic environment of the stomach.

Mechanism of Inhibition: Thiourea derivatives inhibit urease primarily by targeting the nickel ions in the enzyme's active site. The sulfur atom of the thiourea core coordinates with the Ni(II) ions, effectively blocking the substrate (urea) from binding and preventing catalysis. The N-H groups further stabilize this interaction by forming hydrogen bonds with amino acid residues, such as histidine, within the active site. This dual-pronged attack leads to potent, often non-competitive, inhibition.

Workflow for Screening Urease Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing novel thiourea-based urease inhibitors.

Caption: Apoptosis induction pathway mediated by a thiourea derivative.

Quantitative Data: In Vitro Cytotoxicity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-(4-Chlorobenzoyl)-3-(4-ethoxyphenyl)thiourea | MCF-7 (Breast) | 7.8 | |

| 1-(4-Chlorobenzoyl)-3-(4-ethoxyphenyl)thiourea | A549 (Lung) | 11.2 | |

| 1,3-bis(2,4-difluorophenyl)thiourea | HeLa (Cervical) | 2.5 | |

| 1,3-bis(2,4-difluorophenyl)thiourea | PC-3 (Prostate) | 5.0 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effects of thiourea derivatives on cancer cell lines.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Harvest cells using trypsin and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiourea derivative in culture media. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

-

Remove the old media from the wells and add 100 µL of the media containing the test compound (or vehicle control).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization and Data Acquisition:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability and IC₅₀ values as described in the urease inhibition protocol.

-

Application III: Antimicrobial Agents

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiourea derivatives have demonstrated broad-spectrum activity against a range of bacteria and fungi.

Mechanism of Antimicrobial Action:

The mechanisms are varied, but often involve:

-

Disruption of Cell Wall Synthesis: Some thiourea compounds can interfere with the enzymes responsible for building and maintaining the bacterial cell wall, leading to cell lysis.

-

Inhibition of Key Enzymes: As discussed, enzymes like urease can be virulence factors. Other essential enzymes involved in metabolic pathways can also be targeted.

-

Membrane Disruption: The lipophilic nature of these compounds can facilitate their insertion into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

Conclusion and Future Perspectives

The thiourea scaffold is a testament to the power of a simple, versatile chemical core in drug discovery. Its derivatives have demonstrated significant potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds. The future of this field lies in the rational design of next-generation derivatives. By leveraging computational modeling to predict binding affinities and structure-activity relationships, we can design compounds with enhanced potency and selectivity. Furthermore, conjugating thiourea moieties to other pharmacophores or developing them as targeted delivery systems could unlock even greater therapeutic potential. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to exploring and exploiting the vast biological applications of this remarkable class of molecules.

References

-

Krajewska, B., & Zaborska, W. (2007). Jack-bean urease: The effect of active site binding inhibitors on the nickel-ion environment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Yousuf, M., et al. (2020). Synthesis, characterization, and in vitro anticancer and antioxidant activity of novel thiourea derivatives. Journal of Chemistry. [Link]

-

Saeed, S., et al. (2010). Synthesis, characterization and biological evaluation of some new 1,3-disubstituted thiourea derivatives. Journal of the Brazilian Chemical Society. [Link]

-

Ballard, P., & Bollini, S. (2020). Kinase Inhibitors. IntechOpen. [Link]

-

Khan, K. M., et al. (2016). N,N'-Disubstituted thioureas: A new class of urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Thiourea-d4: A Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of Thiourea-d4, a deuterated analogue of thiourea, for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document elucidates the fundamental principles behind its application, offers practical guidance for its use, and contextualizes its role in modern analytical and pharmaceutical research.

Introduction: The Significance of Isotopic Labeling with Thiourea-d4

In the landscape of scientific research, particularly within drug metabolism, pharmacokinetics (DMPK), and quantitative analysis, stable isotope-labeled compounds are indispensable tools. Thiourea-d4, in which the four protium (¹H) atoms of the amino groups are replaced with deuterium (²H), serves as a critical internal standard and a mechanistic probe. Its utility stems from the fact that it is chemically identical to its non-deuterated counterpart but possesses a different mass. This mass shift is easily detectable by mass spectrometry, allowing for precise differentiation and quantification.

The incorporation of deuterium can also introduce a kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger C-D bond compared to a C-H bond. This can slow down metabolic processes that involve the cleavage of this bond, making deuterated compounds like Thiourea-d4 valuable for studying metabolic pathways and enhancing the metabolic stability of drug candidates.[1][2][3]

Physicochemical Properties of Thiourea-d4

A comprehensive understanding of the physicochemical properties of Thiourea-d4 is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 17370-85-3 | [4][5][6][7] |

| Molecular Formula | CD₄N₂S | [4] |

| Linear Formula | D₂NCSND₂ | [5][6][7] |

| Molecular Weight | 80.15 g/mol | [4][5][6] |

| Isotopic Purity | Typically ≥98 Atom % D | [5][6] |

| Melting Point | 170-176 °C | [4][5][6] |

| Appearance | White to off-white solid | |

| Mass Shift from Unlabeled | M+4 | [5][6] |

Principles of Synthesis

While specific, proprietary synthesis methods for commercially available Thiourea-d4 may vary, the general principles for producing thiourea derivatives are well-established. A common and versatile method involves the reaction of an isothiocyanate with a primary or secondary amine.[8][9] For the synthesis of Thiourea-d4, this would logically involve a deuterated amine source.

A plausible synthetic route is the reaction of a suitable thiocarbonyl donor, such as carbon disulfide or a thiophosgene equivalent, with a deuterated source of ammonia (e.g., ammonia-d₃ in a deuterated solvent) under controlled conditions. The diagram below illustrates this conceptual pathway.

Caption: Conceptual synthesis pathway for Thiourea-d4.

Core Applications in Research and Drug Development

The unique properties of Thiourea-d4 make it a valuable tool in several key areas of scientific investigation.

Internal Standard for Quantitative Mass Spectrometry

The "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) involves the use of a stable isotope-labeled internal standard (SIL-IS).[10] Thiourea-d4 is an ideal SIL-IS for the quantification of unlabeled thiourea or its derivatives for several reasons:

-

Co-elution: It has nearly identical chromatographic retention times to the unlabeled analyte.

-

Similar Ionization Efficiency: It behaves almost identically in the mass spectrometer's ion source, compensating for matrix effects (ion suppression or enhancement).[10][11]

-

Correction for Sample Loss: It accurately accounts for any loss of analyte during sample preparation and extraction.[12]

By adding a known amount of Thiourea-d4 to every sample and standard, the ratio of the analyte's MS signal to the internal standard's MS signal is used for quantification. This ratiometric approach significantly improves the accuracy, precision, and reproducibility of the analytical method.[10][11][12]

Mechanistic Studies in Drug Metabolism

Deuteration can significantly alter the rate of metabolic reactions through the kinetic isotope effect (KIE).[1][3] If a carbon-hydrogen bond is broken in the rate-determining step of a metabolic pathway, replacing the hydrogen with deuterium will slow down the reaction. This principle is leveraged in two main ways:

-

Metabolic Pathway Elucidation: By strategically placing deuterium on a drug candidate, researchers can determine which sites are most susceptible to metabolism. A decrease in the formation of a particular metabolite upon deuteration points to that site as a primary location of metabolic activity.

-

Improving Drug Properties: If rapid metabolism at a specific site limits a drug's half-life or leads to the formation of toxic metabolites, deuterating that site can enhance its metabolic stability.[1][2][13] This can lead to improved pharmacokinetic profiles, potentially allowing for lower or less frequent dosing and a better safety profile.[2][13]

While Thiourea itself has a range of biological activities, its deuterated form serves as a model compound for these studies and can be used in the development of novel thiourea-based therapeutics.[14][15][16]

Experimental Protocol: Use of Thiourea-d4 as an Internal Standard in LC-MS/MS

This section provides a representative workflow for the quantification of a thiourea-based analyte in a biological matrix (e.g., plasma) using Thiourea-d4 as an internal standard.

Workflow Overview

Caption: LC-MS/MS quantification workflow using an internal standard.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

- Prepare a 1 mg/mL stock solution of the thiourea analyte in a suitable solvent (e.g., methanol).

- Prepare a 1 mg/mL stock solution of Thiourea-d4 (Internal Standard, IS) in the same solvent.

2. Preparation of Working Solutions:

- Calibration Standards: Serially dilute the analyte stock solution to create a series of calibration standards covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

- Internal Standard Working Solution: Prepare a working solution of Thiourea-d4 at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

- Aliquot 50 µL of each sample (calibration standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

- To each tube, add 10 µL of the Internal Standard working solution (100 ng/mL Thiourea-d4). Vortex briefly.

- Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.

- Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

4. Centrifugation and Supernatant Transfer:

- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer 100 µL of the clear supernatant to a new set of vials for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

- LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to ensure separation from matrix components.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- MS/MS Conditions (Multiple Reaction Monitoring - MRM):

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.

- MRM Transitions:

- Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)

- Thiourea-d4 (IS): Q1 (Precursor Ion, M+4) -> Q3 (Product Ion)

- Optimize collision energy and other source parameters for maximum signal intensity for both transitions.

6. Data Processing and Quantification:

- Integrate the chromatographic peak areas for both the analyte and the Thiourea-d4 MRM transitions.

- Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.

- Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.

- Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Safety and Handling

Thiourea and its derivatives require careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for Thiourea-d4 should always be consulted, the safety profile is expected to be very similar to that of unlabeled thiourea.

-

Hazards: Harmful if swallowed. Suspected of causing cancer. Suspected of damaging fertility or the unborn child. Toxic to aquatic life with long-lasting effects.[4][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses with side shields.[4][6]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[4][17] Wash hands thoroughly after handling.[4][17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[4][6]

Conclusion

Thiourea-d4 is a powerful and versatile tool for researchers in analytical chemistry and drug development. Its primary role as an internal standard ensures the generation of high-quality, reliable quantitative data from LC-MS analyses. Furthermore, its application in metabolic studies, leveraging the kinetic isotope effect, provides invaluable insights into drug candidate stability and biotransformation pathways. A thorough understanding of its properties, principles of application, and proper handling is key to unlocking its full potential in advancing scientific discovery.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]

-

Iqbal, J., et al. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. Retrieved from [Link]

-

Shakyawar, D., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Retrieved from [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Retrieved from [Link]

-

Ali, B., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. ResearchGate. Retrieved from [Link]

-

Adedayo, A., et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. Retrieved from [Link]

-

Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Retrieved from [Link]

-

Scott, P. (2015). Deuterated drugs; where are we now?. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

Liu, K., et al. (2025). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. ResearchGate. Retrieved from [Link]

-

Abdullah, N., et al. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. Retrieved from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. redox.com [redox.com]

- 6. carlroth.com [carlroth.com]

- 7. researchgate.net [researchgate.net]

- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. resolvemass.ca [resolvemass.ca]

- 11. texilajournal.com [texilajournal.com]

- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. mdpi.com [mdpi.com]

- 15. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. chemos.de [chemos.de]

Understanding the Mass Shift of Thiourea-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precise and accurate quantification of molecules is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for these applications, offering high sensitivity and selectivity. However, the inherent variability of the analytical process, including matrix effects, ion suppression, and instrument drift, can significantly compromise the reliability of quantitative data. To counteract these challenges, the use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard, a practice strongly endorsed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comprehensive technical exploration of Thiourea-d4, a deuterated internal standard, focusing on the principles of its mass shift and its application in robust quantitative LC-MS methodologies.

Part 1: The Core Principle - Unpacking the Mass Shift of Thiourea-d4

Thiourea-d4 is a chemically identical analog of thiourea where the four hydrogen atoms attached to the nitrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution is the cornerstone of its utility as an internal standard.

The Source of the Mass Shift: Isotopic Labeling

The fundamental principle behind the mass shift is the difference in mass between hydrogen (¹H) and deuterium (²H or D). Deuterium contains one proton and one neutron, whereas protium (the most common isotope of hydrogen) contains only a proton. This results in deuterium having approximately twice the mass of protium.

In Thiourea-d4 (D₂NCSND₂), four hydrogen atoms are replaced by deuterium atoms. Therefore, the nominal mass of Thiourea-d4 is increased by four mass units compared to its unlabeled counterpart, thiourea (H₂NCSNH₂). This "M+4" mass shift is readily distinguishable by a mass spectrometer, allowing for the simultaneous detection of both the analyte (thiourea) and the internal standard (thiourea-d4) in the same analysis, while they remain chemically and chromatographically identical.[1][2]

Why Deuterium? The Advantages of a Heavier Twin

The choice of deuterium for isotopic labeling is deliberate and offers several key advantages:

-

Chemical and Chromatographic Equivalence: Deuterium substitution results in a molecule that is, for all practical purposes, chemically identical to the unlabeled analyte.[3] This means that Thiourea-d4 will exhibit the same extraction recovery, ionization efficiency, and chromatographic retention time as thiourea. This co-elution is critical for the effective compensation of matrix effects.[4]

-

Stability of the C-D Bond: The bond between carbon and deuterium is slightly stronger than the carbon-hydrogen bond, which can enhance the stability of the labeled compound.[3]

-

Minimal Isotopic Effect: While a slight difference in retention time between the deuterated and non-deuterated compounds can sometimes be observed (a phenomenon known as the "isotope effect"), it is generally negligible and does not impede the corrective power of the internal standard.

Part 2: The Practical Application - Leveraging the Mass Shift for Accurate Quantification

The true value of the mass shift lies in its application within the framework of isotope dilution mass spectrometry (IDMS). This technique is a cornerstone of high-precision quantitative analysis.

The Isotope Dilution Method: A Self-Validating System

The principle of IDMS is elegantly simple yet powerful. A known amount of the isotopically labeled internal standard (Thiourea-d4) is added to the sample at the earliest stage of the sample preparation process. Because the internal standard is chemically identical to the analyte, it experiences the same losses and variations throughout the entire analytical workflow, from extraction and cleanup to injection and ionization.

By measuring the ratio of the mass spectrometer signal of the analyte to that of the internal standard, any variations in the analytical process are effectively canceled out. This ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement, thus providing a highly accurate and precise measurement of the analyte concentration.

Sources

Application Note: The Dual Utility of Thiourea in Quantitative Proteomics: From Enhanced Solubilization to a Novel Deuterated Labeling Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the application of thiourea and its deuterated analog, thiourea-d4, in the field of quantitative proteomics. We first delve into the established and critical role of thiourea as a powerful chaotropic agent for enhancing the solubilization and extraction of complex protein mixtures, particularly from challenging samples like adipose tissue.[1] A detailed protocol for its use in sample preparation is provided. Subsequently, we introduce a novel and exploratory application of thiourea-d4 as a potential labeling reagent for relative protein quantification. While not a conventional metabolic label, we propose and detail a hypothetical workflow for its use in chemical labeling of proteins or peptides for mass spectrometry-based quantitative analysis. This application note offers both established methodologies and a forward-looking perspective on expanding the utility of this versatile compound in proteomics research.

Introduction: The Challenge of Comprehensive Proteome Analysis

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a biological sample, providing critical insights into cellular processes, disease mechanisms, and drug action.[2] A significant hurdle in these studies is the complete and reproducible extraction of proteins from complex biological matrices. Inefficient solubilization can lead to the underrepresentation or complete loss of certain protein classes, such as membrane-associated or hydrophobic proteins, introducing significant bias into the final quantitative data.

Furthermore, accurate quantification relies on distinguishing between proteins from different experimental conditions. Isotopic labeling is a cornerstone of quantitative proteomics, where stable isotopes are incorporated into proteins or peptides, creating a mass shift that can be precisely measured by mass spectrometry (MS).[3][4] This allows for the direct comparison of protein abundance between samples. While methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are powerful, they are not universally applicable, particularly for primary tissues or organisms that cannot be metabolically labeled.[5] This necessitates the exploration of novel labeling strategies.

This application note addresses both of these challenges by exploring the dual utility of thiourea. First, we detail its established role in improving protein solubilization. Second, we propose a novel application for its deuterated counterpart, thiourea-d4, as a chemical labeling reagent for relative quantification.

The Established Role of Thiourea in Enhancing Protein Solubilization